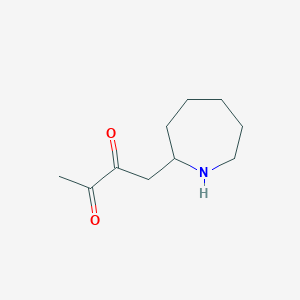
3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring fused with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable alkylating agent, followed by cyclization to form the benzoxazole ring. The aminopropyl group is then introduced through a subsequent reaction with 1-aminopropan-2-ol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
1,2,4-Triazole-containing compounds: Known for their diverse biological activities, including antimicrobial and anticancer properties.
N-(Pyridin-2-yl)amides: These compounds have significant medicinal applications and are used in drug development.
Thiophene derivatives: These compounds exhibit various pharmacological activities and are used in the treatment of diseases like Alzheimer’s.
Uniqueness: 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring system, combined with the aminopropyl group, provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-7(6-11)12-8-4-2-3-5-9(8)14-10(12)13/h2-5,7H,6,11H2,1H3 |
InChI Key |
HCEILPYZTUDLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)

![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)

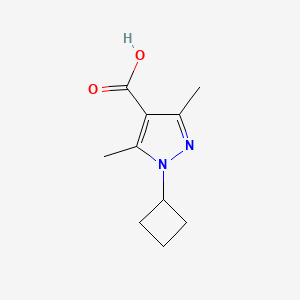
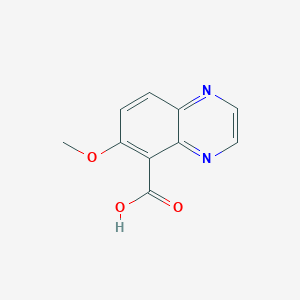
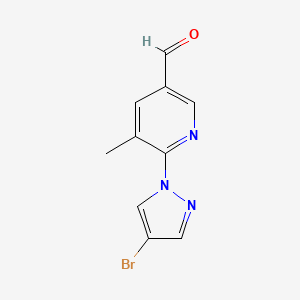
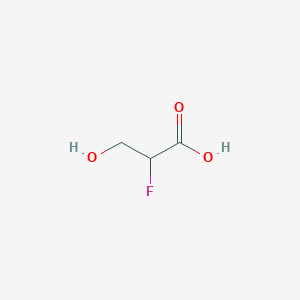
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
